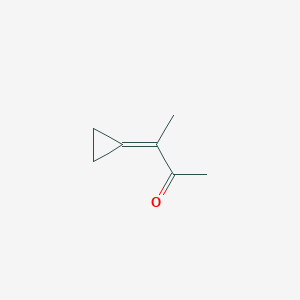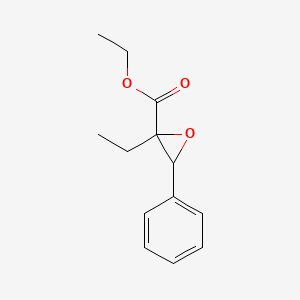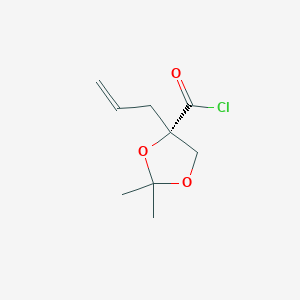
(4S)-2,2-dimethyl-4-prop-2-enyl-1,3-dioxolane-4-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-2,2-dimethyl-4-prop-2-enyl-1,3-dioxolane-4-carbonyl chloride is an organic compound characterized by its unique structure, which includes a dioxolane ring and a carbonyl chloride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2,2-dimethyl-4-prop-2-enyl-1,3-dioxolane-4-carbonyl chloride typically involves the reaction of (4S)-2,2-dimethyl-4-prop-2-enyl-1,3-dioxolane with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride group. The reaction is typically performed at low temperatures to control the reactivity of thionyl chloride and to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are critical for the large-scale production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
(4S)-2,2-dimethyl-4-prop-2-enyl-1,3-dioxolane-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Addition Reactions: The prop-2-enyl group can participate in addition reactions with electrophiles, such as halogens and hydrogen halides.
Common Reagents and Conditions
Thionyl Chloride: Used for the initial synthesis of the compound.
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Water: For hydrolysis reactions.
Electrophiles: Such as halogens and hydrogen halides for addition reactions.
Major Products
Amides, Esters, and Thioesters: From substitution reactions.
Carboxylic Acid: From hydrolysis.
Halogenated Compounds: From addition reactions.
Applications De Recherche Scientifique
(4S)-2,2-dimethyl-4-prop-2-enyl-1,3-dioxolane-4-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4S)-2,2-dimethyl-4-prop-2-enyl-1,3-dioxolane-4-carbonyl chloride involves its reactivity with various nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The prop-2-enyl group can undergo addition reactions, further expanding the compound’s reactivity profile.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4S)-2,2-dimethyl-4-prop-2-enyl-1,3-dioxolane-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
(4S)-2,2-dimethyl-4-prop-2-enyl-1,3-dioxolane-4-methyl ester: Similar structure but with a methyl ester group instead of a carbonyl chloride group.
Uniqueness
The presence of the carbonyl chloride group in (4S)-2,2-dimethyl-4-prop-2-enyl-1,3-dioxolane-4-carbonyl chloride makes it highly reactive and versatile for various chemical transformations. This reactivity distinguishes it from similar compounds with less reactive functional groups, such as carboxylic acids and esters.
Propriétés
Formule moléculaire |
C9H13ClO3 |
|---|---|
Poids moléculaire |
204.65 g/mol |
Nom IUPAC |
(4S)-2,2-dimethyl-4-prop-2-enyl-1,3-dioxolane-4-carbonyl chloride |
InChI |
InChI=1S/C9H13ClO3/c1-4-5-9(7(10)11)6-12-8(2,3)13-9/h4H,1,5-6H2,2-3H3/t9-/m0/s1 |
Clé InChI |
SQKXYUNSPYDNQY-VIFPVBQESA-N |
SMILES isomérique |
CC1(OC[C@@](O1)(CC=C)C(=O)Cl)C |
SMILES canonique |
CC1(OCC(O1)(CC=C)C(=O)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


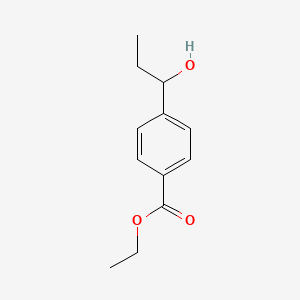
![Bicyclo[3.2.1]oct-6-ene-3-carboxylic acid](/img/structure/B13805506.png)
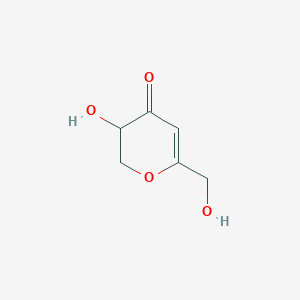
![Propanamide, N-[2-[(2-aminoethyl)amino]ethyl]-3-(dodecylthio)-2-methyl-](/img/structure/B13805521.png)
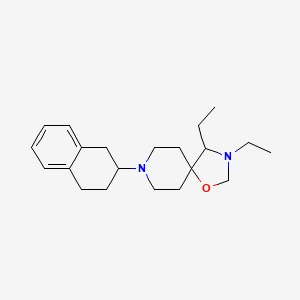
![Dibenzo[f,h][1,2,5]thiadiazolo[3,4-b]quinoxaline](/img/structure/B13805530.png)


![6-Amino-5-[(2-hydroxy-4-nitrophenyl)diazenyl]naphthalene-2-sulfonic acid](/img/structure/B13805557.png)
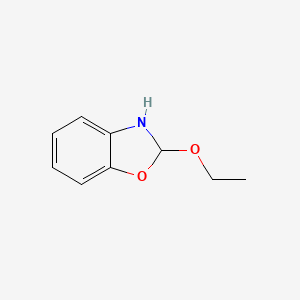
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-pyrimidin-5-YL)-](/img/structure/B13805567.png)

